2-(4-Amino-3-chlorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3-chlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Structural Studies
Research has been conducted on the structural and vibrational properties of derivatives of butanoic acid, including 2-(4-Amino-3-chlorophenyl)butanoic acid. These studies, utilizing techniques like FT-IR, FT-Raman, and DFT calculations, have provided insights into the molecular structure and stability of these compounds. The research indicates potential applications in nonlinear optical materials due to the notable dipole moments and hyperpolarizabilities of these compounds (Vanasundari et al., 2018).
Vibrational Spectra and Electronic Analysis
Another study focused on the vibrational spectra and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid, providing detailed information on molecular electronic energy, geometrical structure, and vibrational spectra. The research also explored the molecule's stability and intramolecular charge transfer, offering valuable data for further scientific applications (Muthu & Paulraj, 2012).
Crystal Engineering Applications
Baclofen, a derivative of this compound, has been studied for its potential in crystal engineering. Investigations into the multicomponent crystals formed with various acids and bases revealed insights into the conformation and protonation properties of the baclofen moiety. This research has implications for crystal engineering, particularly in the design of new pharmaceutical forms (Báthori & Kilinkissa, 2015).
Spectroscopic and Molecular Docking Evaluation
The spectroscopic investigation and molecular docking evaluation of derivatives of this compound have provided insights into their potential biological activities. Studies have shown these compounds might be suitable for non-linear optical (NLO) materials and could have significant biological activities, possibly including inhibition of specific growth factors (Vanasundari et al., 2017).
Synthesis and Structural Modification
Research has been conducted on the synthesis and structural modification of derivatives of this compound, exploring their potential as pharmaceutical compounds. This includes the synthesis of new heterocyclic compounds with anticipated biological activity, expanding the scope of potential medical applications (Sayed et al., 2003).
Mechanism of Action
Target of Action
2-(4-Amino-3-chlorophenyl)butanoic acid, also known as Baclofen , is primarily used as a muscle relaxant . It acts as a GABA agonist , specifically targeting the GABA B receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
As a GABA B receptor agonist, Baclofen mimics the action of the neurotransmitter gamma-aminobutyric acid (GABA). It binds to the GABA B receptors, leading to the opening of potassium channels. This results in hyperpolarization of the neuron, making it less likely to fire and thus reducing neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by Baclofen is the GABAergic pathway. By acting as an agonist at the GABA B receptors, Baclofen enhances the inhibitory effects of GABA in the central nervous system. This leads to decreased excitability of neurons and reduced muscle spasticity .
Pharmacokinetics
It is known to be slightly water-soluble and is primarily used in oral or intrathecal formulations . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently under investigation .
Result of Action
The activation of GABA B receptors by Baclofen leads to a decrease in muscle spasticity and hyperactivity . This makes it a valuable therapeutic agent for conditions characterized by muscle spasms and stiffness, such as multiple sclerosis and spinal cord injury .
Action Environment
The action of Baclofen can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . Additionally, the stability of Baclofen may vary with temperature, as suggested by the existence of different polymorphic forms .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-Amino-3-chlorophenyl)butanoic acid plays a significant role in biochemical reactions. It acts as a central nervous system depressant and a GABA agonist . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The information provided here is based on current knowledge and understanding .
Properties
IUPAC Name |
2-(4-amino-3-chlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-7(10(13)14)6-3-4-9(12)8(11)5-6/h3-5,7H,2,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKGOXFOTBQTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.